Pardaxin

Beschreibung

Eigenschaften

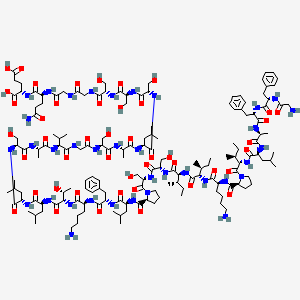

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C154H248N36O45/c1-23-84(16)122(186-150(230)123(85(17)24-2)185-131(211)95(48-36-38-56-156)169-146(226)114-50-40-58-190(114)153(233)124(86(18)25-3)187-140(220)102(63-82(12)13)172-126(206)87(19)162-133(213)104(65-92-43-31-27-32-44-92)174-138(218)103(166-116(200)67-157)64-91-41-29-26-30-42-91)149(229)182-111(76-196)145(225)183-112(77-197)152(232)189-57-39-49-113(189)147(227)176-100(61-80(8)9)134(214)175-105(66-93-45-33-28-34-46-93)139(219)168-94(47-35-37-55-155)132(212)188-125(90(22)198)151(231)177-101(62-81(10)11)135(215)173-99(60-79(6)7)137(217)179-108(73-193)142(222)164-89(21)128(208)184-121(83(14)15)148(228)161-70-119(203)167-107(72-192)141(221)163-88(20)127(207)171-98(59-78(4)5)136(216)180-109(74-194)144(224)181-110(75-195)143(223)178-106(71-191)129(209)160-68-117(201)159-69-118(202)165-96(51-53-115(158)199)130(210)170-97(154(234)235)52-54-120(204)205/h26-34,41-46,78-90,94-114,121-125,191-198H,23-25,35-40,47-77,155-157H2,1-22H3,(H2,158,199)(H,159,201)(H,160,209)(H,161,228)(H,162,213)(H,163,221)(H,164,222)(H,165,202)(H,166,200)(H,167,203)(H,168,219)(H,169,226)(H,170,210)(H,171,207)(H,172,206)(H,173,215)(H,174,218)(H,175,214)(H,176,227)(H,177,231)(H,178,223)(H,179,217)(H,180,216)(H,181,224)(H,182,229)(H,183,225)(H,184,208)(H,185,211)(H,186,230)(H,187,220)(H,188,212)(H,204,205)(H,234,235)/t84-,85-,86-,87-,88-,89-,90+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,121-,122-,123-,124-,125-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVQQQPWNOVEAG-QDOPKCMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C154H248N36O45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67995-63-5 | |

| Record name | Pardaxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067995635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery and Isolation of Pardaxin: A Technical Guide for Researchers

An In-depth Exploration of the Bioactive Peptide from the Red Sea Sole (Pardachirus marmoratus)

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of pardaxin, a potent pore-forming peptide secreted by the Red Sea sole, Pardachirus marmoratus. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the associated signaling pathways.

Introduction to this compound

This compound is a 33-amino acid polypeptide toxin that constitutes a significant component of the defensive secretion of the Red Sea sole.[1][2][3] This amphipathic peptide is characterized by a helix-hinge-helix structural motif, which is common to many membrane-active peptides, including both antibacterial and cytotoxic agents.[1][3] this compound exhibits a range of biological activities, including ichthyotoxicity, potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, and selective cytotoxicity towards cancer cells.[1][2][4] Its primary mechanism of action involves the formation of pores in cell membranes, leading to disruption of cellular integrity and function.[3][5] Several isoforms of this compound have been identified, with minor variations in their amino acid sequences that can influence their biological activity.[5]

Physicochemical Properties and Amino Acid Sequence

This compound is a cationic peptide with a molecular weight of approximately 3.5 kDa.[6] The primary amino acid sequence of the most studied isoform of this compound is:

NH₂-G-F-F-A-L-I-P-K-I-I-S-S-P-L-F-K-T-L-L-S-A-V-G-S-A-L-S-S-S-G-G-Q-E-COOH [7]

A notable isoform features a substitution of Glycine (G) at position 31 with Aspartic acid (D), which has been shown to reduce its hemolytic activity.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Residues | 33 | [1][2][3] |

| Molecular Weight | ~3500 Da | [6] |

| Structure | Helix-hinge-helix | [1][3] |

| N-terminal sequence | NH₂-Gly-Phe-Phe | [6] |

Experimental Protocols

This section details the methodologies for the collection of the crude venom, followed by the isolation and purification of this compound, and various bioactivity assays to characterize its function.

Venom Extraction from Pardachirus marmoratus

The collection of venom from the Red Sea sole is a critical first step. While specific "milking" protocols for Pardachirus marmoratus are not extensively detailed in the literature, general methods for fish venom extraction can be adapted. A common and humane approach involves mechanical pressure or a sponge-in-a-tube method to absorb the secretion from the venom glands located at the base of the dorsal and anal fins.[8][9]

Protocol: Venom Extraction

-

Anesthetize the fish in a sterile solution of clove powder (e.g., 0.125 g/L) for 3-4 minutes.

-

Once anesthetized, position the fish to access the dorsal and anal fin spines.

-

Gently apply pressure at the base of the spines using a synthetic sponge held within a collection tube (e.g., an Eppendorf tube) to absorb the secreted venom. This method minimizes contamination and allows for the fish to recover.[8][9]

-

Alternatively, the secreted mucus containing the toxins can be collected by gentle scraping.

-

The collected crude venom can be lyophilized and stored at -20°C for further processing.

Isolation and Purification of this compound

The purification of this compound from the crude venom is typically a multi-step process involving a combination of chromatographic techniques to separate the peptide from other components of the venom.

Workflow for this compound Isolation and Purification

Protocol: Multi-step Chromatography

-

Gel Filtration Chromatography (Initial Fractionation):

-

Reconstitute the lyophilized crude venom in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.0).

-

Apply the sample to a gel filtration column (e.g., Sephadex G-100) equilibrated with the same buffer.

-

Elute the proteins and collect fractions. Monitor the elution profile by measuring absorbance at 280 nm.

-

Pool the fractions containing the toxic activity, which can be identified by a preliminary bioassay (e.g., hemolytic assay).

-

-

Ion-Exchange Chromatography (Separation by Charge): [6]

-

Further purify the active fractions from gel filtration using a cation-exchange column (as this compound is cationic). A common choice is a QAE-Sephadex column.[6]

-

Equilibrate the column with a low ionic strength buffer (e.g., 0.05 M ammonium acetate, pH 6.7).[6]

-

Apply the sample and wash the column with the equilibration buffer.

-

Elute the bound peptides using a stepwise or linear gradient of increasing salt concentration (e.g., up to 2.0 M ammonium acetate).[6]

-

Collect fractions and identify those with this compound activity.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (High-Resolution Purification): [6]

-

Perform the final purification step using RP-HPLC on a C18 column (e.g., Spherisorb ODS 2).[6]

-

Equilibrate the column with an aqueous mobile phase containing a low concentration of an ion-pairing agent (e.g., 0.1% trifluoroacetic acid (TFA) in water).

-

Apply the sample and elute with a linear gradient of an organic solvent (e.g., acetonitrile) containing the ion-pairing agent (e.g., 25% to 85% acetonitrile (B52724) in 0.1% TFA over 30 minutes).[6]

-

Monitor the elution at a wavelength of 210-220 nm.[6]

-

Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and mass spectrometry.

-

Table 2: Summary of Chromatographic Conditions for this compound Purification

| Chromatography Step | Column Type | Mobile Phase / Eluent | Gradient | Detection | Reference |

| Gel Filtration | Sephadex G-100 | 0.1 M Ammonium Acetate, pH 5.0 | Isocratic | 280 nm | [6] |

| Ion-Exchange | QAE-Sephadex | Buffer A: 0.05 M Ammonium Acetate, pH 6.7; Buffer B: 2.0 M Ammonium Acetate | Stepwise increase in Buffer B | Bioassay | [6] |

| Reverse-Phase HPLC | C18 (Spherisorb ODS 2) | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile | Linear gradient from 25% to 85% B over 30 min | 226 nm | [6] |

Bioactivity Assays

This assay measures the ability of this compound to lyse red blood cells.

Protocol:

-

Prepare a suspension of fresh human red blood cells (hRBCs) in a buffered saline solution (e.g., 10 mM HEPES buffered saline).

-

Incubate a fixed number of hRBCs (e.g., ~2x10⁷ cells) with varying concentrations of this compound for 30 minutes at 37°C.[2]

-

Centrifuge the samples to pellet the intact cells.

-

Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

-

Use a solution of 0.1% Triton X-100 to induce 100% hemolysis as a positive control, and buffer alone as a negative control.

The minimum inhibitory concentration (MIC) is determined to quantify the antibacterial potency of this compound.

Protocol:

-

Prepare a suspension of the test bacteria (e.g., E. coli) in a suitable growth medium (e.g., Mueller-Hinton broth) to a concentration of ~10⁵ CFU/mL.

-

In a 96-well microtiter plate, prepare serial dilutions of this compound in the growth medium.

-

Inoculate each well with the bacterial suspension.

-

Incubate the plate at 37°C for 16-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Calcein (B42510) Leakage Assay: This assay measures the release of a fluorescent dye from liposomes upon membrane disruption by this compound.

Protocol:

-

Prepare large unilamellar vesicles (LUVs) encapsulating a self-quenching concentration of calcein (e.g., 50-100 mM).

-

Remove the unencapsulated calcein by gel filtration.

-

Add varying concentrations of this compound to the liposome (B1194612) suspension.

-

Monitor the increase in fluorescence over time at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm. The increase in fluorescence corresponds to the dequenching of calcein as it is released from the liposomes.

-

Complete lysis can be achieved by adding a detergent like Triton X-100 to determine the maximum fluorescence.

N-phenyl-1-naphthylamine (NPN) Uptake Assay: This assay assesses the permeabilization of the outer membrane of Gram-negative bacteria.

Protocol:

-

Prepare a suspension of mid-log phase Gram-negative bacteria (e.g., E. coli) in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).[10]

-

Add NPN to the bacterial suspension to a final concentration of 10 µM.[10]

-

Measure the baseline fluorescence (excitation ~350 nm, emission ~420 nm).

-

Add this compound at various concentrations and record the increase in fluorescence intensity. The increase in fluorescence indicates the uptake of NPN into the hydrophobic environment of the bacterial outer membrane, signifying its disruption.[10][11]

Signaling Pathways of this compound-Induced Cell Death

In cancer cells, this compound induces apoptosis through multiple interconnected signaling pathways. The primary event is the interaction with and disruption of cellular membranes, particularly the endoplasmic reticulum and mitochondria.

ER Stress and Calcium-Mediated c-FOS Activation

This compound targets the endoplasmic reticulum, leading to the release of intracellular calcium stores.[12] This increase in cytosolic calcium activates downstream signaling cascades that culminate in the expression of the transcription factor c-FOS, a key regulator of apoptosis.[12]

Signaling Pathway: ER Stress and c-FOS Activation

Mitochondria-Mediated Apoptosis

This compound also acts on mitochondria, causing a disruption of the mitochondrial membrane potential (MMP).[1][4] This leads to the accumulation of reactive oxygen species (ROS) and the release of cytochrome c into the cytosol, which in turn activates the caspase cascade, ultimately leading to apoptosis.[1][4]

Signaling Pathway: Mitochondria-Mediated Apoptosis

References

- 1. rsc.org [rsc.org]

- 2. A class of highly potent antibacterial peptides derived from this compound, a pore-forming peptide isolated from Moses sole fish Pardachirus marmoratus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biophysics-reports.org [biophysics-reports.org]

- 4. This compound, an antimicrobial peptide, triggers caspase-dependent and ROS-mediated apoptosis in HT-1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation, characterization and synthesis of a novel paradaxin isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ecoevorxiv.org [ecoevorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. High Specific Selectivity and Membrane-Active Mechanism of Synthetic Cationic Hybrid Antimicrobial Peptides Based on the Peptide FV7 [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a Fish Antimicrobial Peptide, Exhibits Antitumor Activity toward Murine Fibrosarcoma in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Pardaxin on Cancer Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pardaxin, a 33-amino acid antimicrobial peptide (AMP) originally isolated from the Red Sea Moses sole (Pardachirus marmoratus), has emerged as a promising candidate in anticancer research. Its potent and selective cytotoxicity against a range of cancer cells, while exhibiting minimal toxicity to normal cells, has spurred investigations into its precise mechanism of action. This technical guide provides an in-depth exploration of the molecular interactions and signaling cascades initiated by this compound at the cancer cell membrane, leading to cell death. The information presented herein is a synthesis of key findings from multiple studies, intended to serve as a comprehensive resource for researchers in oncology and drug development.

I. Initial Interaction: Targeting the Cancer Cell Membrane

The initial and critical step in this compound's anticancer activity is its interaction with the cancer cell membrane. Unlike normal cells, cancer cell membranes often exhibit a net negative charge due to the overexpression of anionic molecules such as phosphatidylserine (B164497) (PS) and O-glycosylated mucins in their outer leaflet.[1][2] this compound, being a cationic peptide, is electrostatically attracted to these anionic components, facilitating its accumulation on the cancer cell surface.[1][3] This selective binding is a key determinant of its tumor-specific action.[2][4][5]

II. Membrane Permeabilization and Pore Formation

Following its binding to the cancer cell membrane, this compound induces membrane permeabilization. It is understood to have a helix-hinge-helix structure, with its N-terminal α-helix inserting into the lipid bilayer.[6] This insertion disrupts the membrane integrity, leading to the formation of pores or channels.[7][8][9] Transmission electron microscopy has shown that this compound treatment leads to disrupted cell membranes in cancer cells.[10][11] This process of membrane lysis contributes directly to necrotic cell death in some contexts.[12]

III. Induction of Apoptosis: A Multi-pronged Attack

Beyond direct membrane disruption, a significant body of evidence indicates that this compound is a potent inducer of apoptosis (programmed cell death) in cancer cells.[7][13][14] This is achieved through the activation of multiple interconnected signaling pathways.

A. The Intrinsic (Mitochondrial) Pathway

This compound can translocate across the plasma membrane and interact with intracellular organelles, most notably the mitochondria.[1][7] This interaction triggers the intrinsic apoptotic pathway through several key events:

-

Disruption of Mitochondrial Membrane Potential (MMP): this compound treatment leads to a significant loss of MMP in various cancer cell lines.[7][8][15]

-

Generation of Reactive Oxygen Species (ROS): The disruption of mitochondrial function results in the overproduction of intracellular and mitochondrial ROS.[3][6][15] This oxidative stress is a critical mediator of this compound-induced apoptosis.[7][15]

-

Release of Cytochrome c: The loss of MMP leads to the release of cytochrome c from the mitochondria into the cytosol.[1][7]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. Specifically, this compound has been shown to activate initiator caspase-9 and executioner caspases-3 and -7.[3][6][7][13] The activation of these caspases is a point of no return in the apoptotic process, leading to the cleavage of cellular substrates and ultimately, cell death.[6]

B. Endoplasmic Reticulum (ER) Stress Pathway

In addition to the mitochondrial pathway, this compound has been shown to target the endoplasmic reticulum (ER).[16] This interaction leads to:

-

Increased Intracellular Calcium: this compound treatment causes a rise in intracellular calcium levels.[12][16]

-

Induction of c-FOS: The elevated calcium signaling leads to the induction of the transcription factor c-FOS, which plays a role in mediating cell death.[16]

IV. Cell Cycle Arrest

This compound has also been observed to interfere with the cell cycle progression of cancer cells. Studies on oral squamous cell carcinoma cells (SCC-4) have demonstrated that this compound can induce G2/M phase arrest, thereby inhibiting cell proliferation.[13][17] This effect is likely mediated by the regulation of cell cycle proteins such as cyclin B1 and p53.[13]

Quantitative Data Summary

The cytotoxic efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize the reported 50% inhibitory concentrations (IC50).

| Cell Line | Cancer Type | Time (h) | IC50 (µg/mL) | IC50 (µM) | Reference |

| HT-1080 | Human Fibrosarcoma | 3 | 15.74 ± 0.83 | ~4.7 | [4][7] |

| 6 | 15.40 ± 0.20 | ~4.6 | [4][7] | ||

| 12 | 14.51 ± 0.18 | ~4.3 | [4][7] | ||

| 24 | 14.52 ± 0.18 | ~4.3 | [4][7] | ||

| PA-1 | Human Ovarian Cancer | 24 | - | 4.6 | [3][6] |

| 48 | - | 3.0 | [3][6] | ||

| SKOV3 | Human Ovarian Cancer | 24 | - | 4.6 | [3][6] |

| 48 | - | 3.0 | [3][6] |

Note: Conversion from µg/mL to µM is approximated based on the molecular weight of this compound.

Visualizing the Mechanism of Action

To better illustrate the complex interplay of pathways involved in this compound's anticancer effects, the following diagrams have been generated using the DOT language.

Caption: this compound's multi-pathway mechanism of action on cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound's effects on cancer cells.

Cell Viability Assay (MTT/MTS Assay)

-

Principle: This colorimetric assay measures the reduction of a tetrazolium salt (MTT or MTS) to formazan (B1609692) by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[3][7][13]

-

Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for specific time intervals (e.g., 3, 6, 12, 24 hours).[4][7]

-

After treatment, add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

Caption: Workflow for a typical MTT/MTS cell viability assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[4]

-

Protocol:

-

Treat cancer cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for approximately 15 minutes.

-

Analyze the stained cells by flow cytometry.[4] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

-

Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.

Measurement of Mitochondrial Membrane Potential (MMP)

-

Principle: The lipophilic cationic dye JC-1 is commonly used to measure MMP. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is indicative of the MMP.[6]

-

Protocol:

-

Treat cells with this compound for various time points.

-

Harvest the cells and wash them with PBS.

-

Incubate the cells with JC-1 dye according to the manufacturer's protocol (e.g., 10 µM for 15-30 minutes at 37°C).[6]

-

Wash the cells to remove excess dye.

-

Analyze the cells by flow cytometry, measuring both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.

-

A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[6]

-

Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. It is used to measure the expression levels of apoptosis-related proteins like caspases, Bcl-2 family members, and c-FOS.[3][13]

-

Protocol:

-

Lyse this compound-treated and control cells in RIPA buffer to extract total protein.[3]

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the protein expression to a loading control like β-actin or GAPDH.

-

Conclusion

This compound employs a multifaceted approach to induce cancer cell death, initiated by its selective interaction with the anionic components of the tumor cell membrane. This leads to membrane permeabilization and the activation of potent apoptotic signaling pathways, primarily through mitochondrial dysfunction and ER stress. The consistent findings across multiple cancer cell lines underscore its potential as a template for the development of novel, targeted anticancer therapeutics. Further research, particularly in preclinical and clinical settings, is warranted to fully elucidate its therapeutic utility.

References

- 1. dovepress.com [dovepress.com]

- 2. In search of a novel target — Phosphatidylserine exposed by non-apoptotic tumor cells and metastases of malignancies with poor treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Activates Excessive Mitophagy and Mitochondria-Mediated Apoptosis in Human Ovarian Cancer by Inducing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, an Antimicrobial Peptide, Triggers Caspase-Dependent and ROS-Mediated Apoptosis in HT-1080 Cells [agris.fao.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound, an Antimicrobial Peptide, Triggers Caspase-Dependent and ROS-Mediated Apoptosis in HT-1080 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. This compound Permeabilizes Vesicles More Efficiently by Pore Formation than by Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound, a Fish Antimicrobial Peptide, Exhibits Antitumor Activity toward Murine Fibrosarcoma in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The antimicrobial peptide this compound exerts potent anti-tumor activity against canine perianal gland adenoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro and in Vivo Anticancer Activity of this compound against Proliferation and Growth of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, an antimicrobial peptide, triggers caspase-dependent and ROS-mediated apoptosis in HT-1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 16. The mechanisms by which this compound, a natural cationic antimicrobial peptide, targets the endoplasmic reticulum and induces c-FOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Pardaxin's Apoptotic Assault on Fibrosarcoma: A Technical Guide to Induced Cellular Demise

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms underpinning the apoptotic effects of Pardaxin, a marine-derived antimicrobial peptide, on fibrosarcoma cells. By elucidating the intricate signaling cascades, this document aims to provide a comprehensive resource for researchers and drug development professionals exploring novel anti-cancer therapeutic strategies. Through a systematic presentation of quantitative data, detailed experimental protocols, and visual pathway diagrams, we illuminate the process by which this compound selectively triggers programmed cell death in fibrosarcoma, highlighting its potential as a targeted oncological agent.

Quantitative Analysis of this compound's Cytotoxic and Apoptotic Efficacy

The anti-cancer activity of this compound has been quantified in several studies, primarily utilizing the human fibrosarcoma cell line HT-1080 and the murine fibrosarcoma cell line MN-11. The following tables summarize the key quantitative findings, offering a comparative overview of this compound's potency and apoptotic induction capabilities.

Table 1: Cytotoxicity of this compound in Fibrosarcoma Cells

| Cell Line | This compound Concentration | Exposure Time | % Inhibition of Cell Proliferation / Viability | IC50 Value | Citation |

| HT-1080 | 15 µg/mL | 24 h | Selectively inhibited growth compared to normal WS1 fibroblasts | 14.52 ± 0.18 µg/mL | [1][2] |

| HT-1080 | 10, 12.5, 15, 20 µg/mL | 3, 6, 12, 24 h | Time- and dose-dependent inhibition | 15.74 ± 0.83 µg/mL (3h), 15.40 ± 0.20 µg/mL (6h), 14.51 ± 0.18 µg/mL (12h), 14.52 ± 0.18 µg/mL (24h) | [1] |

| MN-11 | 13 µg/mL | 24 h | High growth inhibition ratio | Not specified | [3][4] |

| MN-11 | 13 µg/mL | Not specified | >90% inhibition of colony formation | Not specified | [3][4] |

| HT-1080 | Not specified | Not specified | >20% inhibition of colony formation | Not specified | [3][5] |

Table 2: Induction of Apoptosis by this compound in HT-1080 Cells

| Parameter | This compound Treatment | Time Point | Result | Citation |

| Apoptotic Cells (Annexin V/PI Staining) | 15 µg/mL | 6 h | 16.67% | [6][7] |

| Apoptotic Cells (Annexin V/PI Staining) | 15 µg/mL | 12 h | 39.40% | [6][7] |

| Condensed Nuclei (Hoechst 33342 Staining) | 15 µg/mL | 12 h | Increased from 1.44% to 25.96% | [6] |

| Mitochondrial Membrane Potential (MMP) | 15 µg/mL | 3 h | Decreased to 87.77% of control | [1][6] |

| Mitochondrial Membrane Potential (MMP) | 15 µg/mL | 6 h | Decreased to 65.77% of control | [1][6] |

| Mitochondrial Membrane Potential (MMP) | 15 µg/mL | 12 h | Decreased to 42.70% of control | [1][6] |

Core Experimental Protocols for Assessing this compound-Induced Apoptosis

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in the analysis of this compound's effects on fibrosarcoma cells.

Cell Viability and Proliferation (MTS Assay)

This protocol is used to assess the dose- and time-dependent effects of this compound on the viability and proliferation of fibrosarcoma cells.

-

Cell Seeding: Plate HT-1080 or MN-11 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 12.5, 15, 20 µg/mL) for different durations (e.g., 3, 6, 12, 24 hours).

-

MTS Reagent Addition: Following treatment, add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate the plates for a specified period (e.g., 1-4 hours) at 37°C to allow for the conversion of MTS to formazan (B1609692) by viable cells.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. IC50 values can be determined by fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat fibrosarcoma cells with this compound (e.g., 15 µg/mL) for the desired time points (e.g., 3, 6, 12 hours). Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Nuclear Morphology Assessment (Hoechst 33342 Staining)

This technique visualizes changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, which are characteristic of apoptosis.

-

Cell Culture and Treatment: Grow fibrosarcoma cells on coverslips and treat with this compound (e.g., 15 µg/mL for 12 hours).

-

Staining: Fix the cells and stain with Hoechst 33342, a fluorescent DNA-binding dye.

-

Microscopy: Observe the stained cells under a fluorescence microscope.

-

Analysis: Identify and count apoptotic cells, characterized by brightly stained, condensed, or fragmented nuclei, compared to the uniformly stained nuclei of viable cells.

Mitochondrial Membrane Potential (MMP) Assay

This assay measures the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

-

Cell Treatment: Treat fibrosarcoma cells with this compound (e.g., 15 µg/mL) for various durations (e.g., 3, 6, 12 hours).

-

Staining: Incubate the cells with a fluorescent dye sensitive to MMP, such as JC-1. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence, which reflects the state of the mitochondrial membrane potential.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways, such as caspases and Bcl-2 family members.

-

Protein Extraction: Lyse this compound-treated and untreated control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific to the target proteins (e.g., procaspase-3, procaspase-7, cytochrome c).

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to compare protein expression levels between treated and control samples.

Visualizing the Pathways: this compound's Molecular Assault on Fibrosarcoma

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound to induce apoptosis in fibrosarcoma cells. These visualizations provide a clear and concise overview of the complex molecular interactions.

Overview of this compound-Induced Apoptosis in Fibrosarcoma Cells

This diagram provides a high-level summary of the primary mechanisms by which this compound triggers apoptosis in fibrosarcoma cells.

Caption: High-level overview of this compound-induced apoptosis in fibrosarcoma.

The Intrinsic (Mitochondrial) Apoptosis Pathway Triggered by this compound

This diagram details the sequence of events in the mitochondrial-mediated apoptotic pathway initiated by this compound.

Caption: this compound's activation of the intrinsic apoptotic pathway.

The Extrinsic (Death Receptor) Apoptosis Pathway and NF-κB Signaling

This diagram illustrates the proposed involvement of the death receptor pathway and its interplay with NF-κB signaling in response to this compound in murine fibrosarcoma.

Caption: Proposed extrinsic pathway and NF-κB modulation by this compound.

Experimental Workflow for Investigating this compound-Induced Apoptosis

This diagram outlines a logical workflow for the experimental investigation of this compound's apoptotic effects on fibrosarcoma cells.

Caption: Workflow for studying this compound-induced apoptosis.

References

- 1. This compound, an Antimicrobial Peptide, Triggers Caspase-Dependent and ROS-Mediated Apoptosis in HT-1080 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Fish Antimicrobial Peptide, Exhibits Antitumor Activity toward Murine Fibrosarcoma in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Pardaxin: A Dual-Threat Peptide for Antimicrobial and Anticancer Therapy

An In-depth Technical Guide on the Core Mechanisms and Applications of Pardaxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a 33-amino acid peptide originally isolated from the skin mucus of the Red Sea Moses sole fish (Pardachirus marmoratus) and the Pacific Peacock sole (Pardachirus pavoninus).[1][2] Initially recognized for its potent shark-repellent properties, this compound has emerged as a molecule of significant interest in the biomedical field due to its dual functionality as a broad-spectrum antimicrobial agent and a selective anticancer peptide.[1][2] Its unique helix-hinge-helix structure enables it to interact with and disrupt cell membranes, forming the basis of its cytotoxic activity against both microbial pathogens and malignant cells.[1][3][4] This technical guide provides a comprehensive overview of the antimicrobial and anticancer properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the complex biological pathways it modulates.

Antimicrobial Activity

This compound exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as some fungi.[3][5][6] Its primary mechanism of action involves the disruption of the bacterial cell membrane integrity.[3][7] The cationic nature of this compound facilitates its initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.[2][8] Following this initial binding, the peptide inserts into the lipid bilayer, leading to the formation of pores or ion channels, which causes leakage of intracellular contents and ultimately cell death.[1][3][7] This membrane-disrupting mechanism is advantageous as it is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways.[3]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | Clinical Strain | 390 | [3][9] |

| Escherichia coli | ATCC 25922 | 450 | [3][9] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 | [5] |

Anticancer Activity

This compound has demonstrated selective cytotoxicity against a variety of cancer cell lines while exhibiting lower toxicity towards normal cells.[1][10][11] This selectivity is attributed to the differences in membrane composition between cancerous and non-cancerous cells, particularly the higher abundance of negatively charged phospholipids, such as phosphatidylserine (B164497), on the outer leaflet of cancer cell membranes.[8][12]

The anticancer mechanism of this compound is multifaceted, involving both direct membrane disruption and the induction of programmed cell death (apoptosis) through several signaling pathways.[13][14][15]

Key Anticancer Mechanisms:

-

Membrane Permeabilization: Similar to its antimicrobial action, this compound can directly disrupt the plasma membrane of cancer cells, leading to cell lysis.[15]

-

Induction of Apoptosis: this compound triggers apoptosis through both intrinsic and extrinsic pathways.[13][15]

-

Mitochondrial (Intrinsic) Pathway: this compound can translocate into the cell and target mitochondria, causing a disruption of the mitochondrial membrane potential.[13][14][16] This leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases (caspase-9 and the executioner caspases-3/7), ultimately leading to apoptosis.[13][14][16]

-

Reactive Oxygen Species (ROS) Production: Treatment with this compound has been shown to increase the intracellular levels of ROS.[13][14] Elevated ROS can damage cellular components and further promote apoptosis by activating stress-related pathways and contributing to mitochondrial dysfunction.[13][14]

-

Endoplasmic Reticulum (ER) Stress: this compound can target the endoplasmic reticulum, causing ER stress and the release of intracellular calcium.[10] This disruption in calcium homeostasis can activate apoptotic signaling pathways.[10]

-

c-FOS Induction: this compound treatment has been linked to the induction of the c-FOS transcription factor, which plays a role in mediating cell death in cancer cells.[10]

-

Death Receptor (Extrinsic) Pathway: There is evidence to suggest that this compound can also induce apoptosis through the death receptor pathway by modulating the expression of key signaling molecules like NF-κB.[11][15]

-

Quantitative Anticancer Data

The anticancer potency of this compound is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit the growth of 50% of a cancer cell population.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| PA-1 | Human Ovarian Cancer | 4.6 | 24 | [14][17] |

| PA-1 | Human Ovarian Cancer | 3.0 | 48 | [14][17] |

| SKOV3 | Human Ovarian Cancer | 4.6 | 24 | [14][17] |

| SKOV3 | Human Ovarian Cancer | 3.0 | 48 | [14][17] |

| HT-1080 | Human Fibrosarcoma | ~4.4 (14.52 µg/mL) | 24 | [17] |

| MN-11 | Murine Fibrosarcoma | >3.9 (>13 µg/mL) | 24 | [17] |

| HeLa | Human Cervical Carcinoma | 13.85 µg/mL | Not Specified | [17] |

| HeLa299 | Human Cervical Carcinoma | 14.63 µg/mL | Not Specified | [17] |

| CaSki | Human Cervical Carcinoma | 14.87 µg/mL | Not Specified | [17] |

| C33A | Human Cervical Carcinoma | 14.14 µg/mL | Not Specified | [17] |

| SCC-4 | Oral Squamous Cell Carcinoma | Dose-dependent inhibition observed | 24 | [18][19] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's bioactivity. The following are standard protocols for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of this compound against a specific bacterium.[20]

-

Preparation of Bacterial Inoculum: A bacterial suspension is prepared and diluted in cation-adjusted Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[20]

-

Peptide Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water).[12] Serial two-fold dilutions of the peptide are then prepared in a 96-well polypropylene (B1209903) microtiter plate.[20]

-

Incubation: An equal volume of the bacterial inoculum is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.[20]

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[20]

Cell Viability Assay: MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

This compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specific period (e.g., 24 or 48 hours).[14]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the log of the peptide concentration.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.[13][21]

-

Cell Treatment: Cells are treated with this compound for the desired time.[13]

-

Staining: The treated cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., necrotic or late apoptotic cells).[13][21]

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[13][21]

Visualizations: Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. NMR Structure of this compound, a Pore-forming Antimicrobial Peptide, in Lipopolysaccharide Micelles: MECHANISM OF OUTER MEMBRANE PERMEABILIZATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Bench to Bedside: A Comprehensive Study on this compound Peptide's Antimicrobial Effect on Escherichia coli, Including Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A class of highly potent antibacterial peptides derived from this compound, a pore-forming peptide isolated from Moses sole fish Pardachirus marmoratus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of the Antimicrobial Peptide this compound (GE33) To Protect against Methicillin-Resistant Staphylococcus aureus Infection in Mice with Skin Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Truncated antimicrobial peptides from marine organisms retain anticancer activity and antibacterial activity against multidrug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a Fish Antimicrobial Peptide, Exhibits Antitumor Activity toward Murine Fibrosarcoma in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From Bench to Bedside: A Comprehensive Study on this compound Peptide's Antimicrobial Effect on Escherichia coli, Including Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mechanisms by which this compound, a natural cationic antimicrobial peptide, targets the endoplasmic reticulum and induces c-FOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound, an Antimicrobial Peptide, Triggers Caspase-Dependent and ROS-Mediated Apoptosis in HT-1080 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, an Antimicrobial Peptide, Triggers Caspase-Dependent and ROS-Mediated Apoptosis in HT-1080 Cells [mdpi.com]

- 14. This compound Activates Excessive Mitophagy and Mitochondria-Mediated Apoptosis in Human Ovarian Cancer by Inducing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. dovepress.com [dovepress.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. In Vitro and in Vivo Anticancer Activity of this compound against Proliferation and Growth of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

Pardaxin Structure-Activity Relationship: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pardaxin is a 33-amino acid pore-forming antimicrobial peptide (AMP) originally isolated from the venom of the Moses sole fish (Pardachirus marmoratus). It exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, and neurotoxic effects. Its amphipathic α-helical structure is crucial for its primary mechanism of action, which involves the disruption of cell membranes through pore formation. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to aid in the research and development of novel therapeutic agents.

Core Structure and Mechanism of Action

This compound's primary sequence is Gly-Phe-Phe-Ala-Leu-Ile-Pro-Lys-Ile-Ile-Ser-Ser-Pro-Leu-Phe-Lys-Thr-Leu-Leu-Ser-Ala-Val-Gly-Ser-Ala-Leu-Ser-Ser-Ser-Gly-Gly-Gln-Glu. Its structure is characterized by a helix-hinge-helix motif, which is a common feature among many membrane-active peptides[1]. This conformation allows the peptide to insert into lipid bilayers, leading to the formation of ion channels or pores that disrupt the membrane integrity of target cells[2]. The interaction of this compound with membranes is highly dependent on the lipid composition, with different effects observed in zwitterionic versus anionic lipid environments[2].

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound is intrinsically linked to its primary and secondary structures. Modifications to its amino acid sequence, such as truncations and substitutions, have been shown to significantly impact its antimicrobial potency, anticancer efficacy, and hemolytic activity.

Antimicrobial Activity

This compound demonstrates activity against a range of Gram-positive and Gram-negative bacteria[3]. SAR studies have revealed that both the N-terminal and C-terminal regions of the peptide are important for its antimicrobial action. Truncated analogues have been synthesized to identify the minimal active sequence and to dissociate antimicrobial activity from toxicity.

| Peptide/Analogue | Sequence | Target Organism | MIC (µg/mL) | Reference |

| This compound | GFFALIPKIISSPLFKTLLSAVGSALSSSGGQE | E. coli (clinical strain) | 390 | [4] |

| This compound | GFFALIPKIISSPLFKTLLSAVGSALSSSGGQE | E. coli (ATCC 25922) | 450 | [4] |

| This compound | GFFALIPKIISSPLFKTLLSAVGSALSSSGGQE | Methicillin-resistant S. aureus (MRSA) | 6.25 | [3] |

| 18P (this compound 1-18 amide) | GFFALIPKIISSPLFKTL-NH₂ | E. coli | >50 | [5] |

| 18A ([Ala⁷]-Pardaxin 1-18 amide) | GFFALIAKIISSPLFKTL-NH₂ | E. coli | 25 | [5] |

| 18Q ([Ala⁷, Gln⁹, Gln¹⁵]-Pardaxin 1-18 amide) | GFFALIAQIISSPLFQTL-NH₂ | E. coli | >50 | [5] |

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, including fibrosarcoma, cervical carcinoma, and ovarian cancer[6][7][8][9][10]. Its anticancer mechanism is multifaceted, involving not only membrane disruption but also the induction of apoptosis through several signaling pathways[11][12]. Key mechanisms include the generation of reactive oxygen species (ROS), activation of caspases, and modulation of stress-activated protein kinases (SAPKs) like JNK and p38[1][11]. Furthermore, this compound can target the endoplasmic reticulum and induce c-FOS expression, leading to cancer cell death.

| Peptide/Analogue | Cancer Cell Line | IC₅₀ (µg/mL) | Incubation Time (h) | Reference |

| This compound | HT-1080 (Fibrosarcoma) | 14.52 | 24 | [6][13] |

| This compound | HeLa (Cervical Carcinoma) | 13.85 | - | [6] |

| This compound | CaSki (Cervical Carcinoma) | 14.87 | - | [6] |

| This compound | C33A (Cervical Carcinoma) | 14.14 | - | [6] |

| This compound | MN-11 (Murine Fibrosarcoma) | >13 | 24 | [6][14] |

| This compound | SCC-4 (Oral Squamous Cell Carcinoma) | Dose-dependent reduction in viability | - | [10] |

| This compound | PA-1 (Ovarian Cancer) | ~15 (4.6 µM) | 24 | [8] |

| This compound | SKOV3 (Ovarian Cancer) | ~15 (4.6 µM) | 24 | [8] |

Hemolytic Activity

A significant consideration for the therapeutic application of AMPs is their toxicity to host cells, often assessed by their hemolytic activity against red blood cells. Structure-activity relationship studies have aimed to design this compound analogues with reduced hemolytic activity while retaining potent antimicrobial or anticancer effects. It has been shown that the C-terminal region of this compound is associated with its hemolytic activity[1].

| Peptide/Analogue | Sequence | Hemolytic Activity | Erythrocyte Source | Reference |

| This compound | GFFALIPKIISSPLFKTLLSAVGSALSSSGGQE | Low at 15 µg/mL | Human | [9][15] |

| 18P (this compound 1-18 amide) | GFFALIPKIISSPLFKTL-NH₂ | Not hemolytic | - | [5][16] |

| 18A ([Ala⁷]-Pardaxin 1-18 amide) | GFFALIAKIISSPLFKTL-NH₂ | Hemolytic | - | [5][16] |

| 18Q ([Ala⁷, Gln⁹, Gln¹⁵]-Pardaxin 1-18 amide) | GFFALIAQIISSPLFQTL-NH₂ | Hemolytic | - | [5][16] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogues

This protocol outlines the manual Fmoc-based solid-phase synthesis of a this compound analogue.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

-

Acetonitrile (ACN)

-

Milli-Q water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/DTT/water (90:5:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dissolve the crude peptide in water/ACN and purify by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final peptide.

-

Solid-Phase Peptide Synthesis Workflow.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

-

Test peptide

-

Bacterial strain (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well polypropylene (B1209903) microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Culture the bacterial strain in CAMHB to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Peptide Dilution: Prepare a series of two-fold dilutions of the test peptide in CAMHB in the microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Broth Microdilution Assay Workflow.

MTT Assay for Cytotoxicity (IC₅₀ Determination)

This colorimetric assay measures the metabolic activity of cells to determine cell viability and the cytotoxic potential of a compound.

Materials:

-

Test peptide

-

Cancer cell line (e.g., HT-1080, HeLa)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the test peptide. Include untreated control wells.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the peptide concentration that causes 50% inhibition of cell viability (IC₅₀) from a dose-response curve.

MTT Assay Workflow for Cytotoxicity.

Hemolysis Assay

This assay measures the lytic activity of a peptide against red blood cells (RBCs).

Materials:

-

Test peptide

-

Fresh human or sheep red blood cells

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (1% v/v in PBS) for positive control

-

Sterile 96-well V-bottom plates

-

Centrifuge

-

Microplate reader

Procedure:

-

RBC Preparation: Wash the RBCs three times with PBS by centrifugation (1000 x g for 5 minutes). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

-

Peptide Dilution: Prepare serial dilutions of the test peptide in PBS in a 96-well plate.

-

Incubation: Add the RBC suspension to each well. Include a positive control (Triton X-100) and a negative control (PBS). Incubate the plate at 37°C for 1 hour with gentle shaking.

-

Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

-

Absorbance Measurement: Transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 450 nm.

-

Calculation of Hemolysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Hemolysis Assay Workflow.

Signaling Pathways in this compound-Induced Apoptosis

This compound induces apoptosis in cancer cells through multiple interconnected signaling pathways. A key event is the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3. This compound also activates stress-activated protein kinases (SAPKs) such as JNK and p38, which contribute to the apoptotic signaling cascade. Furthermore, this compound has been shown to target the endoplasmic reticulum, leading to an increase in intracellular calcium and the induction of the transcription factor c-FOS, which plays a role in promoting cell death.

References

- 1. A class of highly potent antibacterial peptides derived from this compound, a pore-forming peptide isolated from Moses sole fish Pardachirus marmoratus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and Orientation of this compound Determined by NMR Experiments in Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of the Antimicrobial Peptide this compound (GE33) To Protect against Methicillin-Resistant Staphylococcus aureus Infection in Mice with Skin Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Bench to Bedside: A Comprehensive Study on this compound Peptide's Antimicrobial Effect on Escherichia coli, Including Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.ias.ac.in [repository.ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Truncated antimicrobial peptides from marine organisms retain anticancer activity and antibacterial activity against multidrug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Activates Excessive Mitophagy and Mitochondria-Mediated Apoptosis in Human Ovarian Cancer by Inducing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound-induced apoptosis enhances antitumor activity in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro and in Vivo Anticancer Activity of this compound against Proliferation and Growth of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, an antimicrobial peptide, triggers caspase-dependent and ROS-mediated apoptosis in HT-1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Specific antimicrobial and hemolytic activities of 18-residue peptides derived from the amino terminal region of the toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Pardaxin's Interaction with Lipid Bilayers: A Technical Guide to Pore Formation Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pardaxin, a 33-amino acid peptide isolated from the Red Sea Moses sole (Pardachirus marmoratus), has garnered significant interest for its potent antimicrobial and antitumor activities.[1][2][3] Its primary mechanism of action involves the direct disruption of cell membranes through the formation of pores, leading to leakage of intracellular contents and subsequent cell death.[1][4] This technical guide provides an in-depth analysis of the molecular interactions between this compound and lipid bilayers, detailing the mechanisms of pore formation, the influence of membrane composition, and the key experimental protocols used to elucidate these processes. Quantitative data from various biophysical studies are summarized in structured tables for comparative analysis, and critical pathways and experimental workflows are visualized using diagrams.

Introduction

This compound is a cationic, amphipathic peptide with a helix-hinge-helix structure.[5] Its ability to selectively target and disrupt microbial and cancerous cell membranes, with relatively low hemolytic activity compared to other pore-forming peptides like melittin, makes it a promising candidate for therapeutic development.[1][6] Understanding the precise mechanisms of its interaction with lipid bilayers is crucial for optimizing its therapeutic potential and designing novel analogues with enhanced specificity and efficacy. This guide synthesizes current knowledge on this compound-membrane interactions, focusing on the biophysical principles governing pore formation.

Mechanisms of this compound-Lipid Bilayer Interaction

This compound's interaction with lipid bilayers is a multi-step process that is highly dependent on the lipid composition of the target membrane. The two predominant models describing its action are the barrel-stave and the carpet mechanisms.[4][7]

-

Barrel-Stave Model: In this model, this compound monomers first bind to the membrane surface. Upon reaching a critical concentration, these monomers insert into the lipid bilayer and aggregate to form a transmembrane pore. The hydrophobic faces of the amphipathic helices align with the lipid acyl chains, while the hydrophilic faces line the aqueous channel.[8] Solid-state NMR studies have shown that this compound adopts a transmembrane orientation in DMPC bilayers, which is consistent with the barrel-stave mechanism.[7][8]

-

Carpet Model: In this mechanism, this compound peptides accumulate on the surface of the lipid bilayer, forming a "carpet-like" layer. This accumulation disrupts the packing of the lipid headgroups, leading to membrane thinning and eventually causing the formation of transient pores or micelles, resulting in membrane collapse.[4][7] This mechanism is favored in bilayers composed of POPC or those containing anionic lipids like POPG.[4][5][7]

The choice between these mechanisms is significantly influenced by the lipid environment:

-

Zwitterionic vs. Anionic Lipids: this compound readily forms pores in zwitterionic vesicles (e.g., composed of PC lipids), often through a barrel-stave mechanism.[9] In contrast, the presence of anionic lipids (e.g., PG) tends to promote the carpet mechanism, leading to complete membrane lysis.[9]

-

Influence of Cholesterol: Cholesterol, a key component of eukaryotic cell membranes, reduces this compound's ability to disrupt bilayers.[7] It is thought to increase the rigidity and thickness of the membrane, hindering the insertion and aggregation of the peptide required for pore formation.[10] This contributes to this compound's selectivity for bacterial membranes, which lack cholesterol.

The following diagram illustrates the proposed mechanisms of this compound interaction with lipid bilayers.

Caption: Mechanisms of this compound interaction with lipid bilayers.

Quantitative Analysis of this compound-Membrane Interactions

A variety of biophysical techniques have been employed to quantify the interaction of this compound with lipid bilayers. The following tables summarize key quantitative data from these studies.

Table 1: Pore Characteristics and Stoichiometry

| Parameter | Value | Lipid System | Method | Reference |

| Pore Stoichiometry | 6 ± 3 monomers | Phosphatidylcholine/phosphatidylserine/cholesterol LUVs | Vesicle Leakage Assay & Theoretical Modeling | [9] |

| Pore Diameter (Estimated) | Large | Bacterial model membranes | Electrophysiology | [11] |

| Ion Selectivity (PK:PCl:PNa) | 1.28:1.00:0.56 | Bilayer membranes at the tip of a patch pipette | Electrophysiology | [12] |

Table 2: Binding Affinity and Thermodynamics (this compound Pa4 with LPS)

| Parameter | Temperature | Value | Method | Reference |

| Association Constant (Ka) | 298 K | ~0.1 µM⁻¹ | Isothermal Titration Calorimetry (ITC) | [1] |

| 313 K | ~0.15 µM⁻¹ | Isothermal Titration Calorimetry (ITC) | [1] | |

| Enthalpy Change (ΔH) | 298 K | Endothermic | Isothermal Titration Calorimetry (ITC) | [1] |

| Free Energy Change (ΔG) | 298 K | - | Isothermal Titration Calorimetry (ITC) | [1] |

| Entropy Change (ΔS) | 298 K | - | Isothermal Titration Calorimetry (ITC) | [1] |

Table 3: Effect of this compound on Lipid Bilayer Properties

| Lipid System | Peptide:Lipid Ratio | Effect | Method | Reference |

| POPE | 1:50,000 | Reduced fluid lamellar-to-inverted hexagonal phase transition temperature | Differential Scanning Calorimetry (DSC) | [7] |

| DMPC, DPPC, POPC | - | Significant change in deuterium (B1214612) order parameters of acyl chains | Molecular Dynamics (MD) Simulations | [5] |

| POPG | - | No significant effect on membrane structure and stability | Molecular Dynamics (MD) Simulations | [5] |

| DMPC | - | C-terminal helix has a transmembrane orientation | Solid-State NMR | [7][8] |

| POPC | - | C-terminal helix is heterogeneously oriented on the lipid surface | Solid-State NMR | [7][8] |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of this compound-membrane interactions. Below are methodologies for key experiments.

Vesicle Leakage Assay (Calcein Release)

This assay measures the ability of this compound to permeabilize lipid vesicles by monitoring the release of an encapsulated fluorescent dye.

Methodology:

-

Vesicle Preparation:

-

Prepare a lipid film of the desired composition (e.g., DOPC or DOPC/DOPG) by evaporating the solvent from a lipid solution under a stream of nitrogen.

-

Hydrate the lipid film with a buffer (e.g., 10 mM Tris, pH 8.0) containing a self-quenching concentration of calcein (B42510) (e.g., 40 mM).

-

Subject the lipid suspension to several freeze-thaw cycles.

-

Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).

-

Remove unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).[9]

-

-

Fluorescence Measurement:

-

Place the vesicle suspension in a cuvette in a fluorescence spectrophotometer.

-

Set the excitation and emission wavelengths for calcein (e.g., 490 nm and 515 nm, respectively).[9]

-

Record the baseline fluorescence.

-

Add this compound to the desired final concentration and monitor the increase in fluorescence over time as calcein is released and its self-quenching is relieved.

-

At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and determine the maximum fluorescence for 100% leakage.

-

Calculate the percentage of leakage as a function of time.

-

The following diagram illustrates the workflow for a vesicle leakage assay.

References

- 1. NMR Structure of this compound, a Pore-forming Antimicrobial Peptide, in Lipopolysaccharide Micelles: MECHANISM OF OUTER MEMBRANE PERMEABILIZATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanisms by which this compound, a natural cationic antimicrobial peptide, targets the endoplasmic reticulum and induces c-FOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Insight into the interactions, residue snorkeling, and membrane disordering potency of a single antimicrobial peptide into different lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR structure of this compound, a pore-forming antimicrobial peptide, in lipopolysaccharide micelles: mechanism of outer membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Membrane composition determines this compound's mechanism of lipid bilayer disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and Orientation of this compound Determined by NMR Experiments in Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Permeabilizes Vesicles More Efficiently by Pore Formation than by Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cholesterol Reduces this compound’s Dynamics – A Barrel-Stave Mechanism of Membrane Disruption Investigated by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ion selectivity of the channels formed by this compound, an ionophore, in bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Onslaught of Pardaxin: Targeting the Endoplasmic Reticulum and Igniting c-FOS to Induce Cancer Cell Demise

A Technical Guide for Researchers and Drug Development Professionals

This technical guide delves into the intricate molecular mechanisms of Pardaxin, a potent antimicrobial peptide with promising anticancer properties. We will explore its targeted assault on the endoplasmic reticulum (ER) and the subsequent induction of the proto-oncogene c-FOS, a critical axis in its cell-killing activity. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further research and development in the field of peptide-based cancer therapeutics.

Introduction: this compound as a Selective Anticancer Agent

This compound, a 33-amino acid peptide first isolated from the Red Sea Moses sole (Pardachirus marmoratus), has demonstrated significant cytotoxic activity against a variety of cancer cell lines while exhibiting lower toxicity towards normal cells.[1][2][3] Its unique helix-hinge-helix structure allows it to interact with and disrupt cellular membranes, a key feature of its biological activity.[1][4] This guide focuses on the intracellular mechanisms that follow membrane interaction, specifically the targeting of the endoplasmic reticulum and the pivotal role of c-FOS in orchestrating cell death.

The Initial Strike: Targeting the Endoplasmic Reticulum and Dysregulating Calcium Homeostasis

A crucial event in this compound's mechanism of action is its specific targeting of the endoplasmic reticulum (ER).[5][6] Immunocytochemistry has confirmed the localization of this compound to the ER, but not the Golgi apparatus or mitochondria, in treated cancer cells.[5][6] This targeted interaction leads to ER stress and a subsequent increase in intracellular calcium levels.[1][5] The disruption of calcium signaling is a key trigger for the downstream events leading to apoptosis.[5]

Signaling Pathway: ER Targeting and Calcium Release

Caption: this compound targets the ER, leading to the release of stored calcium.

The Master Switch: c-FOS Induction and its Central Role in Cell Death